2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C12H10F3NO2S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholine-3,5-dione structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable thiomorpholine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Formation of substituted thiomorpholine derivatives with various nucleophiles.
Scientific Research Applications
2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiomorpholine ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)benzaldehyde
Comparison: Compared to these similar compounds, 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to the presence of the thiomorpholine-3,5-dione structure, which imparts distinct chemical and biological properties. The trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-5-3-2-4-8(9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOAHAQSYKINMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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